Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Compounds like the one you mentioned often have complex structures with multiple functional groups. For example, the compound “Methyl 4-[methyl(phenylsulfonyl)amino]benzoate” has a molecular formula of CHNOS and an average mass of 305.349 Da .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or modifying existing ones. For example, the synthesis of 2-(4-methyl-2′-biphenyl)-4-amino-1,2,4-triazole-3-thiol involves oxidation of a nitrile to an acid, esterification, and reaction with carbon disulphide .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography . The structure can also be predicted based on the compound’s molecular formula and knowledge of chemical bonding.Chemical Reactions Analysis
The chemical reactions a compound can undergo depend on its functional groups. For example, benzylic positions (carbon atoms adjacent to aromatic rings) are often reactive and can undergo reactions such as free radical bromination .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally or predicted based on its structure. For example, the compound “Benzoic acid, 4-amino-, methyl ester” has a molecular weight of 151.1626 .Scientific Research Applications
Organic Synthesis and Catalysis
A study highlighted the use of iron-catalyzed benzylation techniques for 1,3-dicarbonyl compounds, showing the potential utility of related benzylated products in synthesis and pharmaceutical applications (Kischel et al., 2007). This reflects the broader relevance of complex benzoate esters in facilitating novel synthetic pathways.
Material Science and Liquid Crystals
Research on biphenyl derivatives with hydroxypropyl groups demonstrated their capacity to form novel types of rigid rod-like amphiphilic molecules, exhibiting thermotropic and lyotropic liquid crystalline phases (Kölbel et al., 1998). These findings suggest the potential of structurally similar compounds in the design and development of new liquid crystalline materials for display technologies and sensors.
Medicinal Chemistry and Pharmacology
Compounds structurally related to the query have been explored for their biological activity, including as allosteric modifiers of hemoglobin, which can influence oxygen affinity and have therapeutic implications (Randad et al., 1991). Such studies underscore the medicinal chemistry applications of these compounds in drug discovery and development, particularly in areas requiring modulation of protein functions.
Environmental and Microbial Degradation
The degradation pathways of biphenyl and its chlorinated derivatives by microbial strains highlight the environmental relevance of such compounds. For instance, Pseudomonas cepacia P166 utilizes 4-chlorobiphenyl, producing 4-chlorobenzoate as an intermediate, further transforming it through a meta cleavage pathway (Arensdorf & Focht, 1995). This indicates the potential environmental applications of similar compounds in bioremediation efforts to degrade persistent organic pollutants.
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[[2-[[2-hydroxy-2-(4-phenylphenyl)propyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-25(31,20-12-8-18(9-13-20)17-6-4-3-5-7-17)16-26-22(28)23(29)27-21-14-10-19(11-15-21)24(30)32-2/h3-15,31H,16H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZCJYYWSIOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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